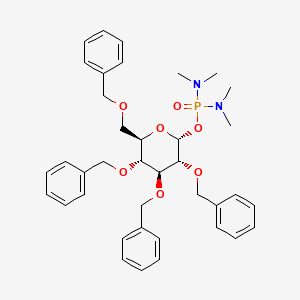

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate

CAS No.: 143520-19-8

Cat. No.: VC2208714

Molecular Formula: C38H47N2O7P

Molecular Weight: 674.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143520-19-8 |

|---|---|

| Molecular Formula | C38H47N2O7P |

| Molecular Weight | 674.8 g/mol |

| IUPAC Name | N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine |

| Standard InChI | InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3/t34-,35-,36+,37-,38-/m1/s1 |

| Standard InChI Key | RTYAYXUZHPWJOK-JTDOPDNRSA-N |

| Isomeric SMILES | CN(C)P(=O)(N(C)C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| SMILES | CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| Canonical SMILES | CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Structure and Fundamental Properties

Molecular Composition and Identity

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate (CAS: 143520-19-8) is a complex carbohydrate derivative with significant applications in synthetic organic chemistry. The compound possesses a molecular formula of C38H47N2O7P and a molecular weight of 674.8 g/mol. This highly specialized molecule combines a glucopyranosyl core with four benzyl protecting groups at the 2, 3, 4, and 6 positions, along with a tetramethylphosphorodiamidate group at the anomeric position. The compound is typically available commercially as a solution of approximately 20% concentration in benzene, which facilitates its handling and application in laboratory settings .

The structural complexity of this compound is fundamental to its utility in carbohydrate chemistry. The alpha configuration at the anomeric carbon is crucial for its stereochemical properties and reactivity profile. This specific stereochemistry enables controlled glycosylation reactions with predictable outcomes, making it valuable for researchers working on complex carbohydrate synthesis . The systematic chemical name accurately reflects all structural elements, identifying both the core sugar moiety and the precise nature and positioning of each functional group.

Structural Features and Modifications

The structure of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate incorporates several key features that contribute to its efficacy as a glycosyl donor. The glucopyranosyl ring serves as the central scaffold, maintaining the characteristic six-membered ring structure of glucose. The four benzyl groups (-CH2C6H5) at positions 2, 3, 4, and 6 function as protective groups for the hydroxyl moieties of the glucose unit. These benzyl protections are strategically important as they shield these positions from unwanted reactions while allowing selective chemistry at the anomeric position . The benzyl groups also contribute to the compound's solubility profile, enhancing its solubility in organic solvents such as chloroform while rendering it insoluble in water.

The most distinctive structural feature is the tetramethylphosphorodiamidate group positioned at the anomeric center (C-1). This phosphorus-containing moiety consists of a phosphorus atom bonded to the anomeric oxygen and two dimethylamino groups (N(CH3)2). This group serves as an excellent leaving group during glycosylation reactions, facilitating the formation of the glycosidic bond between the donor and various acceptor molecules . The phosphorodiamidate's ability to stabilize the glycosylation intermediate significantly enhances the efficiency of glycosyl transfer, making it superior to many traditional glycosyl donors.

Physical and Chemical Properties

The physical properties of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate are closely related to its structural features. When isolated, it appears as a crystalline solid, though it is most commonly encountered in solution form. The compound exhibits good solubility in chloroform and other organic solvents like benzene, toluene, and dichloromethane, which aligns with its heavily protected, lipophilic character . Conversely, it shows negligible solubility in water, which is expected given the presence of multiple benzyl groups that impart hydrophobic properties.

From a chemical perspective, the reactive center of this compound is the anomeric carbon bearing the phosphorodiamidate group. This center exhibits heightened reactivity under appropriate conditions, particularly in the presence of Lewis acids or other electrophilic promoters that can activate the leaving group . The reactivity can be tuned through careful selection of reaction conditions, making it adaptable to various glycosylation scenarios. Despite its reactivity at the anomeric position, the compound maintains good stability when stored properly—typically in a cool, dry environment away from oxidizing agents . This balance between stability during storage and selective reactivity under controlled conditions is a key advantage for synthetic applications in carbohydrate chemistry.

Synthetic Applications in Glycoscience

Role as a Glycosyl Donor

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate serves as an exceptional glycosyl donor in carbohydrate synthesis due to its unique structural features and chemical properties. The compound's primary function is to transfer its glucopyranosyl unit to acceptor molecules in glycosylation reactions, forming new glycosidic bonds with high efficiency and stereoselectivity . The phosphorodiamidate group at the anomeric position acts as a superior leaving group compared to traditional donors, facilitating smooth glycosyl transfer under mild conditions. This activation occurs through interaction with Lewis acids or electrophilic promoters, which enhance the leaving group ability of the phosphorodiamidate moiety .

The effectiveness of this compound as a glycosyl donor stems from its ability to form stable but reactive intermediates during the glycosylation process. When activated, the phosphorodiamidate group detaches, generating a reactive oxocarbenium ion intermediate that can be attacked by nucleophilic acceptors such as alcohols or other hydroxyl-containing compounds . The presence of the four benzyl protecting groups prevents unwanted side reactions at the 2, 3, 4, and 6 positions of the glucose ring, channeling reactivity specifically to the anomeric center. This directed reactivity is crucial for achieving clean glycosylation outcomes with minimal byproduct formation.

Research has demonstrated that this glycosyl donor can facilitate the formation of both alpha and beta glycosidic linkages, depending on the reaction conditions and the nature of the acceptor molecule . This versatility makes it an invaluable tool for researchers synthesizing complex carbohydrates with varying linkage patterns. The compound's controlled reactivity profile allows for sequential glycosylations in the assembly of larger oligosaccharide structures, where maintaining stereochemical control at each step is paramount for successful synthesis.

Stereoselective Glycosylation Mechanisms

The stereoselectivity of glycosylation reactions using 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate is a critically important aspect of its utility in synthetic carbohydrate chemistry. Unlike glycosyl donors that incorporate neighboring group participation (such as acetyl groups at the 2-position), this compound lacks such participation effects due to the presence of benzyl ethers . This absence of neighboring group participation provides greater flexibility in controlling the stereochemical outcome of glycosylation reactions through careful manipulation of reaction conditions.

The stereochemical outcome of glycosylations with this donor depends on several factors, including solvent choice, temperature, concentration, and the nature of the activating agent. In non-participating solvents like dichloromethane, the alpha-glycoside product is often favored due to the anomeric effect, while more polar, participating solvents can promote beta-glycoside formation . The rate of the glycosylation reaction also influences stereoselectivity—lower temperatures typically enhance stereochemical control by reducing the energy available for side reactions and conformational flexibility.

The mechanism of stereoselective glycosylation with phosphorodiamidate donors involves initial activation of the leaving group, followed by its departure to form an oxocarbenium ion intermediate. The face from which the nucleophilic acceptor approaches this intermediate determines the stereochemistry of the resulting glycosidic bond . Researchers have leveraged this mechanistic understanding to develop protocols that can reliably produce either alpha or beta glycosidic linkages, depending on the synthetic requirements. This level of stereochemical control is crucial for mimicking natural carbohydrate structures, where specific anomeric configurations are often essential for biological activity.

Comparison with Other Glycosylation Methods

When compared to traditional glycosylation methods, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate offers several distinct advantages. The classical Koenigs-Knorr method, which utilizes glycosyl halides (particularly bromides and chlorides) as donors, typically requires heavy metal promoters like silver salts and stringent anhydrous conditions . In contrast, phosphorodiamidate donors can be activated under milder conditions with Lewis acids such as trimethylsilyl triflate (TMSOTf), reducing toxicity concerns and simplifying reaction setups .

Compared to other modern glycosylation methods using trichloroacetimidates, thioglycosides, or glycosyl fluorides, the phosphorodiamidate approach offers a balance of stability and reactivity that is advantageous for certain applications. While trichloroacetimidate donors are highly reactive, they can sometimes be too unstable for complex synthesis scenarios . Thioglycosides offer excellent stability but typically require stronger activation conditions. Glycosyl fluorides, though versatile, often necessitate specialized reagents for their preparation and activation.

The following table summarizes the comparative advantages of various glycosyl donors:

| Glycosyl Donor Type | Stability | Reactivity | Stereoselectivity | Activation Conditions |

|---|---|---|---|---|

| Phosphorodiamidate | High | High | Good | Mild (TMSOTf) |

| Trichloroacetimidate | Moderate | Very High | Variable | Mild (Lewis acids) |

| Thioglycoside | Very High | Moderate | Variable | Harsh (NIS/TfOH) |

| Glycosyl Halide | Low | High | Good with NGP* | Moderate (Ag salts) |

| Glycosyl Fluoride | High | Moderate | Good | Specific (SnCl2/TfOH) |

*NGP = Neighboring Group Participation

This comparative analysis demonstrates that phosphorodiamidate donors occupy a valuable niche in the glycosylation toolkit, offering an optimal balance of properties for many synthetic challenges .

Pharmaceutical and Research Applications

Role in Drug Development

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate has established itself as a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of carbohydrate-based drugs. One of its most significant pharmaceutical applications is as an intermediate in the synthesis of Voglibose and Dapagliflozin, two important medications used in the treatment of diabetes . Voglibose functions as an alpha-glucosidase inhibitor that delays the digestion of carbohydrates, while Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that reduces glucose reabsorption in the kidneys. The structural precision enabled by this glycosyl donor ensures the correct stereochemistry in these drug molecules, which is crucial for their therapeutic efficacy.

The compound's utility in pharmaceutical applications extends beyond diabetes medications. By providing a reliable method for constructing specific glycosidic linkages, it facilitates the synthesis of glycomimetics and other carbohydrate-based drug candidates targeting various disease pathways. Carbohydrate recognition is involved in numerous biological processes, including cell adhesion, immune response, and pathogen invasion. Drugs that can modulate these interactions offer promising therapeutic approaches, and their development often relies on precise glycosylation chemistry that this phosphorodiamidate donor enables.

Additionally, the compound has been instrumental in developing prodrug strategies, where drug molecules are temporarily modified with carbohydrate moieties to enhance their pharmacokinetic properties. These modifications can improve solubility, bioavailability, and targeted delivery of active pharmaceutical ingredients. The ability to attach glucose units with specific anomeric configurations is essential for designing prodrugs that can be recognized and processed by endogenous enzymes at the desired sites in the body, releasing the active drug molecule where it is needed most.

Contributions to Glycobiology Research

In the field of glycobiology research, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate has made substantial contributions by enabling the synthesis of precisely defined carbohydrate structures for biological investigation. The compound has facilitated studies into enzyme specificity and substrate recognition, particularly for glycosyltransferases and glycosidases . By providing access to well-defined glycan structures with controlled stereochemistry, it has allowed researchers to probe the structural requirements for enzyme-substrate interactions, advancing our understanding of glycan biosynthesis pathways.

The ability to create structurally defined oligosaccharides has also supported research into carbohydrate-protein interactions, including those involving lectins and other carbohydrate-binding proteins. These interactions play critical roles in cell signaling, immune response, and host-pathogen interactions . Synthetic glycans produced using this glycosyl donor have been employed as probes to map binding sites, determine affinity constants, and elucidate the molecular basis of recognition events. Such fundamental research has implications for understanding diseases involving altered glycosylation patterns, including cancer and autoimmune disorders.

Furthermore, the compound has contributed to expanding the toolkit available for glycan analysis and characterization. Synthetic standards produced using this donor have served as reference materials for developing and validating analytical methods in glycomics research. The availability of pure, structurally defined glycans is essential for calibrating mass spectrometric methods, optimizing chromatographic separations, and training machine learning algorithms for glycan structure prediction. This infrastructure development has accelerated progress across the broader field of glycoscience by enhancing the reliability and reproducibility of analytical approaches.

Material Science and Bioconjugation Applications

Beyond pharmaceutical and basic research applications, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate has found utility in material science and bioconjugation technologies. In material science, the compound has been used to create functionalized polymers with pendant carbohydrate moieties. These glycopolymers have unique properties that make them suitable for specialized applications such as biomimetic coatings, drug delivery systems, and stimuli-responsive materials. The precise control over the glycosidic linkage that this donor enables is crucial for engineering materials with well-defined structure-property relationships.

In the realm of bioconjugation, the compound serves as a versatile linker for attaching glucose units to biomolecules or surfaces. This glycoconjugation capability has applications in developing glycoprotein mimetics, creating carbohydrate microarrays for high-throughput binding studies, and engineering biocompatible interfaces for medical devices. The controlled reactivity of the phosphorodiamidate donor allows for selective conjugation under conditions compatible with sensitive biological molecules, preserving their structural integrity and function.

Recent applications have also emerged in analytical chemistry, where derivatives prepared using this glycosyl donor are employed for enhancing the detection and quantification of analytes in complex mixtures. Carbohydrate tags can impart distinct chromatographic retention properties or mass spectrometric fragmentation patterns, facilitating the separation and identification of compounds that might otherwise be difficult to distinguish. This analytical utility further expands the impact of this versatile compound beyond its primary role in synthetic carbohydrate chemistry.

Synthetic Methodology and Reaction Considerations

Preparation and Synthetic Routes

The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate typically begins with commercially available D-glucose, which undergoes a series of protection and functional group transformations. The synthetic pathway generally involves first protecting the hydroxyl groups at positions 2, 3, 4, and 6 with benzyl groups through a benzylation reaction, commonly using benzyl bromide and sodium hydride in an aprotic solvent like DMF . This tetra-O-benzylated glucose derivative serves as the key intermediate for subsequent transformations at the anomeric position.

The installation of the phosphorodiamidate group at the anomeric center requires careful control of reaction conditions to achieve the desired alpha stereochemistry. One common approach involves first generating a hemiacetal intermediate (2,3,4,6-tetra-O-benzyl-D-glucopyranose) with a free anomeric hydroxyl group . This intermediate can then be reacted with an appropriate phosphorylating agent in the presence of a base to introduce the tetramethylphosphorodiamidate functionality. Alternative routes may involve the conversion of 2,3,4,6-tetra-O-benzyl-D-glucopyranose to other activated intermediates such as the corresponding trichloroacetimidate, which can then be transformed into the phosphorodiamidate derivative .

Activation and Reaction Conditions

The activation of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate for glycosylation reactions typically requires an electrophilic promoter to enhance the leaving group ability of the phosphorodiamidate moiety. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been identified as a particularly effective promoter for these reactions . The mechanism involves initial silylation of the phosphorodiamidate group by TMSOTf, followed by generation of trifluoromethanesulfonic acid in situ, which further activates the intermediate for glycosylation. This activation strategy creates a reactive species capable of forming glycosidic bonds with a variety of alcohol acceptors.

Optimal reaction conditions for glycosylations using this donor typically involve anhydrous conditions in aprotic solvents such as dichloromethane or toluene. Reactions are generally conducted at low temperatures (−78°C to 0°C) to enhance stereoselectivity and minimize side reactions . The molar ratio of donor to acceptor, the concentration of the reaction mixture, and the rate of addition of the promoter all influence the efficiency and stereoselectivity of the glycosylation. For challenging glycosylation scenarios involving less reactive acceptors, modifications to the standard protocol may be necessary, such as increasing the equivalents of promoter or adjusting the reaction temperature.

Experimental data from related glycosylation systems indicates that yields can vary significantly depending on the nature of the acceptor alcohol. Primary alcohols typically give excellent yields (75-90%), while secondary alcohols show moderate to good yields (60-85%) . Tertiary alcohols and phenols present greater challenges, often resulting in lower yields unless reaction conditions are specifically optimized for these less nucleophilic acceptors. The following table summarizes typical yields observed with different acceptor types:

| Acceptor Type | Representative Structure | Typical Yield Range | Stereoselectivity (α:β) |

|---|---|---|---|

| Primary Alcohol | RCH2OH | 75-90% | Often high α selectivity |

| Secondary Alcohol | R2CHOH | 60-85% | Variable, condition-dependent |

| Tertiary Alcohol | R3COH | 30-50% | Often high α preference |

| Phenol | ArOH | 20-40% | Variable |

| Thiol | RSH | 60-80% | Often high α selectivity |

These reaction characteristics illustrate the versatility of this glycosyl donor while also highlighting areas where further optimization may be beneficial for specific applications .

Deprotection Strategies

Following successful glycosylation reactions using 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate, the removal of the benzyl protecting groups is often necessary to obtain the final desired product with free hydroxyl groups. The benzyl ethers are typically removed via catalytic hydrogenolysis, which offers a clean and efficient deprotection strategy . This process typically employs palladium catalysts (such as Pd/C) under hydrogen atmosphere in solvents like methanol, ethanol, or ethyl acetate. The hydrogenolysis cleaves the benzyl-oxygen bonds without affecting the newly formed glycosidic linkages, preserving the structural integrity of the glycosylation product.

The selective removal of benzyl groups in the presence of other functional groups requires careful consideration of reaction conditions. For compounds containing functional groups that may be sensitive to hydrogenation (such as alkenes, alkynes, or azides), alternative deprotection methods may be necessary. These can include transfer hydrogenation using cyclohexene or ammonium formate as hydrogen sources, or non-hydrogenolytic methods such as treatment with sodium in liquid ammonia. The choice of deprotection strategy must be tailored to the specific structural features and functional group compatibility of the glycosylation product.

In multi-step oligosaccharide synthesis, strategic deprotection of specific hydroxyl groups may be required to enable subsequent glycosylation steps. This orthogonal protection/deprotection strategy is essential for building complex carbohydrate architectures with specific linkage patterns. The compatibility of benzyl protection with various other protecting groups (acetyl, benzoyl, silyl ethers, etc.) makes it particularly valuable in such orthogonal protection schemes. The clean removal of benzyl groups under mild conditions, coupled with the good stability of the resulting deprotected products, has contributed significantly to the popularity of benzyl protection in complex carbohydrate synthesis involving phosphorodiamidate donors .

Current Research and Future Directions

Recent Advances in Application

Recent research involving 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate has expanded its applications beyond traditional carbohydrate synthesis. In the pharmaceutical sector, researchers have increasingly utilized this compound as a key intermediate in the development of novel antidiabetic agents, particularly those targeting glucose metabolism pathways . The compound's role in the synthesis of SGLT2 inhibitors like Dapagliflozin has highlighted its importance in creating drugs with specific stereochemical requirements at glycosidic linkages. This precise stereochemical control is essential for proper binding to biological targets and achieving the desired therapeutic outcomes.

In the field of chemical biology, recent studies have employed this glycosyl donor to create structurally defined glycan probes for investigating carbohydrate-protein interactions . These probes have been instrumental in mapping the binding specificities of various lectins and other carbohydrate-binding proteins, providing insights into the molecular basis of recognition events that drive biological processes. The ability to synthesize glycan structures with precise control over linkage stereochemistry has enabled researchers to establish structure-activity relationships that were previously difficult to determine using heterogeneous mixtures from natural sources.

Advancements in analytical techniques have also benefited from the availability of well-defined glycan standards produced using this donor. High-resolution mass spectrometry and multi-dimensional NMR spectroscopy, when applied to these synthetic standards, have enhanced our ability to characterize complex carbohydrate structures in biological samples. This improved analytical capability has implications for glycomics research, biomarker discovery, and quality control in the production of carbohydrate-based therapeutics and vaccines. The compound's contribution to establishing reference materials for analytical method development represents an important but often overlooked aspect of its impact on glycoscience.

Challenges and Limitations

Despite its utility, work with 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate faces several challenges that researchers continue to address. One significant limitation is the variable yields observed when glycosylating less reactive acceptors, particularly sterically hindered secondary alcohols and phenols . This variability can complicate the synthesis of complex oligosaccharides where each glycosidic linkage must be formed with high efficiency. Ongoing research aims to develop modified reaction conditions or donor designs that can overcome these reactivity limitations while maintaining stereochemical control.

Another challenge lies in the scale-up of reactions involving this glycosyl donor. The commercial availability of the compound at a concentration of approximately 20% in benzene presents environmental and safety concerns due to the toxicity of benzene . There is a need for formulations in more environmentally benign solvents that maintain the stability and reactivity of the donor. Additionally, the relatively high cost of this specialized reagent (approximately $681 for 5 grams) can be prohibitive for large-scale applications, highlighting the need for more economical synthetic routes or alternative donors with similar performance characteristics .

From a mechanistic perspective, the prediction of stereochemical outcomes for glycosylations with this donor remains challenging in certain contexts. While general trends have been established, the interplay of factors including solvent effects, temperature, concentration, and acceptor structure can lead to unexpected results. This complexity necessitates extensive optimization for each new glycosylation target, which is time-consuming and resource-intensive. Computational models that can more accurately predict reaction outcomes would significantly accelerate the development of glycosylation protocols for novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume